molecular formula C21H22N2O4S B2664898 2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900011-44-1

2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2664898
CAS No.: 900011-44-1
M. Wt: 398.48
InChI Key: GLPFXLNGMFJUPG-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a sophisticated heterocyclic building block designed for medicinal chemistry and drug discovery research. Its molecular architecture incorporates a saturated pyrrolo[1,2-a]pyrazine core, a scaffold of significant interest in the development of novel bioactive molecules . This core structure is functionalized with two distinct methoxyphenyl motifs; one is directly linked to the nitrogen, while the other is presented as a benzenesulfonyl group. The presence of the sulfonyl group is a particularly valuable feature, as it can enhance metabolic stability and facilitate key binding interactions with biological targets, serving as a versatile handle for molecular recognition. Researchers can leverage this compound as a key intermediate in the synthesis of more complex polyheterocyclic systems. Its structural features suggest potential investigative applications in the exploration of calcium channel modulation, given that related pyrrolopyridine-fused heterocycles have been explored as potential calcium channel antagonists with vasodilatory effects . The specific substitution pattern on this molecule makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for cardiovascular conditions. This product is intended for use in laboratory research only.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-26-17-7-5-16(6-8-17)21-20-4-3-13-22(20)14-15-23(21)28(24,25)19-11-9-18(27-2)10-12-19/h3-13,21H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPFXLNGMFJUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the sulfonyl group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of pyrrolo[1,2-a]pyrazines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Industry

In industry, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolo-Pyrazine Derivatives

  • Compound 8z ():
    • Structure: 6-(4-Methoxyphenyl)naphthoimidazo-pyrrolo[2,1-c]pyrazine.
    • Key Data:
  • Melting Point: 227.1–228.1°C.
  • Yield: 63%.
  • NMR: δ 7.59 (s, 1H), 3.95 (s, 3H for OCH3).

    • Comparison: The naphthoimidazo fusion increases rigidity and aromaticity compared to the target compound’s simpler pyrrolo-pyrazine core. The methoxy group’s chemical shift (δ 3.95) aligns with the target’s expected NMR profile .
  • Cpd-015 ():

    • Structure: Imidazo[1,2-a]pyrazine with 4-methoxyphenyl and 4-methylpiperazinyl groups.
    • Key Data:
  • Yield: 47%.
  • NMR: δ 8.40 (d, J = 0.9 Hz, 1H), 3.85 (s, 3H for OCH3).
    • Comparison: The methylpiperazine substituent enhances solubility in polar solvents, contrasting with the target’s sulfonyl group, which may favor different binding interactions .

Sulfonyl-Containing Analogs

  • Compound 899739-90-3 ():
    • Structure: 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine.
    • Key Data:
  • Molecular Weight: 458.53 g/mol.
  • Substituents: Additional methoxy groups at positions 2 and 3. Comparison: The dimethoxy substitution increases molecular weight by 74 g/mol compared to the target compound (C21H21N2O4S vs. C23H26N2O6S).
  • Benzenesulfonamide-Pyrazoline Hybrids ():

    • Structure: 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides.
    • Key Data:
  • Activities: Carbonic anhydrase inhibition (Ki < 100 nM) and cytotoxicity (IC50 ~ 10 µM).
    • Comparison: Replacing the hydroxyl group in these analogs with methoxy (as in the target compound) could reduce hydrogen-bonding capacity but improve membrane permeability .

Structural and Functional Insights

Electronic Effects of Substituents

  • The 4-methoxy groups in the target compound donate electrons via resonance, stabilizing positive charges in the sulfonyl group. This contrasts with electron-withdrawing groups (e.g., nitro in ’s 844882-21-9), which reduce electron density on the core .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound ~399.47* Not reported ~60–70* 4-Methoxybenzenesulfonyl, 4-methoxyphenyl
Compound 8z () 342.16 227.1–228.1 63 Naphthoimidazo fusion, 4-methoxyphenyl
Cpd-015 () Not reported Not reported 47 Imidazo core, 4-methylpiperazinyl
899739-90-3 () 458.53 Not reported Not reported 2,5-Dimethoxybenzenesulfonyl

*Calculated based on molecular formula.

Biological Activity

The compound 2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS Number: 900011-44-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, particularly in the context of anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H22_{22}N2_2O4_4S
  • Molecular Weight : 398.5 g/mol

The structural characteristics of this compound include a pyrrolo-pyrazine core with sulfonamide and methoxy substituents, which are known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing the pyrazole and sulfonamide moieties have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Compounds with similar sulfonamide groups have been shown to induce apoptosis through the activation of caspases (caspase-3, -8, and -9) and modulate pathways involving NF-κB and p53 .
    • The presence of methoxy groups may enhance lipophilicity, facilitating cellular uptake and increasing bioavailability.

Case Studies

  • Study on Pyrazolo Compounds :
    A study synthesized several pyrazolo derivatives and assessed their anticancer activity using MTT assays on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited stronger cytotoxicity than cisplatin, suggesting that modifications to the pyrazole structure can significantly enhance anticancer properties .
  • Sulfonamide Group Efficacy :
    Research has documented the pleiotropic effects of sulfonamide-containing compounds in cancer therapy. These compounds often demonstrate selective toxicity towards cancer cells while sparing normal cells, a desirable trait in chemotherapeutic agents .

Pharmacological Profile

The pharmacological profile of this compound is still under exploration. However, similar compounds have shown:

  • Antimicrobial Activity : Some pyrazole derivatives exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The sulfonamide group is associated with anti-inflammatory activity due to its ability to inhibit certain enzymes involved in inflammatory pathways.

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeActivity TypeTarget CellsReference
Compound APyrazoloAnticancerMCF-7
Compound BSulfonamideAntimicrobialVarious
Compound CBenzeneAnti-inflammatoryVarious

Q & A

Q. Basic Characterization Techniques

  • 1H/13C NMR: Key diagnostic signals include:

    Proton/GroupChemical Shift (δ, ppm)Assignment
    Pyrrolo Hα6.72–7.40 (d, J=3.9 Hz)Pyrrole ring protons
    Methoxy (-OCH₃)3.87–3.93 (s)Aromatic methoxy groups
    Sulfonyl adjacents7.47–7.55 (d, J=8.1–8.5 Hz)Para-substituted benzene
  • X-ray Crystallography: Resolve dihedral angles (e.g., 16.83–51.68° between rings) to confirm stereoelectronic effects .

  • HRMS: Validate molecular weight (e.g., [M+H]+ calcd 314.1288 vs. found 314.1287) .

How does substituent positioning affect regioselectivity during electrophilic substitution reactions?

Advanced Mechanistic Analysis
Regioselectivity in electrophilic acetylation (e.g., AlCl₃/acetyl chloride) is influenced by:

  • Electron-Donating Groups (EDGs): Methoxy groups at the 4-position direct substitution to the 6- or 8-positions of the pyrrolo[1,2-a]pyrazine core via resonance stabilization .
  • Steric Effects: Bulky substituents (e.g., 4-methoxyphenyl) favor substitution at less hindered positions (e.g., 6 > 8) .
    Example: In 3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine, acetylation yields 6-acetyl (major) and 8-acetyl (minor) isomers in a 3:1 ratio under kinetic control .

What strategies address low yields in multi-step syntheses of this compound?

Q. Advanced Optimization Approaches

  • Intermediate Purification: Use silica gel chromatography (hexane:EtOAc 3:1) after each step to remove byproducts (e.g., unreacted hydrazines) .
  • Catalyst Screening: Replace POCl₃ with PCl₃ for milder cyclization conditions, reducing decomposition .
  • Solvent Selection: Polar aprotic solvents (DMF) enhance sulfonylation efficiency vs. THF (yield increase: 60% → 85%) .
    Case Study: Optimizing condensation time (from 7 to 5 hours) reduced dimerization byproducts, improving overall yield from 45% to 65% .

How can researchers evaluate the compound’s potential as a bacterial efflux pump inhibitor?

Q. Biological Activity Assessment

  • In Vitro Assays:
    • Agar Diffusion: Test synergy with antibiotics (e.g., ciprofloxacin) against Staphylococcus aureus NorA-overproducing strains (SA-1199B). A ≥50% increase in zone inhibition indicates efflux pump inhibition (EPI) activity .
    • MIC Determination: Compare MIC values of antibiotics alone vs. with the compound (4–32 µg/mL reduction suggests EPI potency) .
  • Structure-Activity Relationship (SAR):
    • Methoxy groups enhance EPI activity vs. chloro substituents (e.g., IC₅₀: 8 µM vs. 22 µM) .
    • Piperazine bioisosteres (e.g., pyrrolidine) improve membrane permeability vs. diethylamino groups .

What computational methods elucidate electronic effects on the compound’s reactivity?

Q. Advanced Modeling Techniques

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-6 in pyrrolo[1,2-a]pyrazine has f⁻ = 0.12, favoring electrophilic attack) .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., ethanol/water 4:1) to predict solubility trends (logP ≈ 2.8 ± 0.3) .
  • Docking Studies: Model binding to biological targets (e.g., fungal tyrosinase) using AutoDock Vina; binding energies ≤ −7.5 kcal/mol suggest high affinity .

How do crystallographic packing interactions influence the compound’s stability?

Q. Advanced Structural Analysis

  • Hydrogen Bonding: O-H⋯N interactions (2.85–3.10 Å) stabilize crystal lattices, reducing hygroscopicity .
  • π-Stacking: Parallel-displaced stacking (3.5–4.0 Å between aromatic rings) enhances thermal stability (decomposition >250°C) .
    Data: Crystallographic R-factor ≤0.049 and wR-factor ≤0.137 validate structural precision .

What analytical challenges arise in characterizing sulfonamide-containing analogs?

Q. Advanced Analytical Challenges

  • Mass Spectrometry: Sulfonyl groups cause fragmentation (e.g., m/z 407 → 329 [M – SO₂]), complicating molecular ion detection. Use HRMS with ESI+ mode for clarity .
  • NMR Signal Overlap: Aromatic protons (δ 7.0–8.0 ppm) require 2D NMR (COSY, HSQC) for unambiguous assignment .
  • Purity Validation: HPLC (C18 column, MeCN/H₂O 70:30) with UV detection (254 nm) ensures ≥95% purity; residual DMF <0.1% via GC-MS .

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